

Application Notes and Protocols: Sulfo-Cy5 in Super-Resolution Microscopy

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Compound of Interest

Compound Name: *Sulfo-Cy5 diacid potassium*

Cat. No.: B12361336

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These application notes provide a detailed overview of the use of sulfo-Cy5 and its analogues in super-resolution microscopy, with a focus on direct Stochastic Optical Reconstruction Microscopy (dSTORM). While the query specified **sulfo-Cy5 diacid potassium**, it is important to note that this form is generally considered non-reactive and is not typically used for covalent labeling of biomolecules.^[1] The protocols and data presented here pertain to the amine-reactive forms, such as sulfo-Cy5 NHS ester, which are widely used for labeling proteins and other targets for super-resolution imaging.^{[2][3][4]} Sulfo-Cy5 is a water-soluble, far-red fluorescent dye known for its high photostability and brightness, making it an excellent candidate for single-molecule localization microscopy techniques like dSTORM.^{[5][6]}

Principle of dSTORM with Sulfo-Cy5

dSTORM leverages the photoswitchable properties of certain fluorophores to achieve sub-diffraction-limit resolution.^{[7][8]} For cyanine dyes like sulfo-Cy5 and the structurally similar Alexa Fluor 647, this photoswitching is induced by the presence of a thiol-containing imaging buffer.^{[9][10][11]} The process involves the reversible transition of the dye between a fluorescent "on" state and a long-lived dark "off" state. By stochastically activating a sparse subset of fluorophores in each imaging frame, their individual positions can be precisely localized.^[8] Over thousands of frames, a super-resolved image is reconstructed from these localizations.

The photoswitching mechanism for cyanine dyes in a thiol-containing buffer is understood to involve the nucleophilic addition of a thiolate anion to the polymethine bridge of the dye, which disrupts the conjugated π -electron system and renders the molecule non-fluorescent.[10][11] This dark state is reversible, and the dye can return to its fluorescent state either thermally or through photo-activation with a lower wavelength light (e.g., 405 nm).[9][12]

Quantitative Data

The photophysical properties of sulfo-Cy5 and its analogues are critical for successful dSTORM imaging. The following table summarizes key quantitative data for sulfo-Cy5 and the commonly used alternative, Alexa Fluor 647.

Property	Sulfo-Cy5	Alexa Fluor 647	Reference(s)
Excitation Maximum	~646 nm	~650 nm	[6]
Emission Maximum	~662 nm	~665 nm	[6]
Extinction Coefficient	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$	$\sim 270,000 \text{ cm}^{-1}\text{M}^{-1}$	[4]
Recommended Laser Line	633 nm or 647 nm	640 nm or 647 nm	[4]
Quantum Yield	High	High	[6]
Solubility	High in aqueous solutions	High in aqueous solutions	[5][6]

Experimental Protocols

Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of primary or secondary antibodies with an amine-reactive sulfo-Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

- Antibody (protein concentration >2 mg/mL in amine-free buffer, e.g., PBS)
- Sulfo-Cy5 NHS ester

- Anhydrous Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (pH 8.5-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS. Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.[2]
- Prepare Dye Stock Solution: Dissolve the sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mM.[2]
- Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies.[2]
- Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.[2]
- Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for sulfo-Cy5). The optimal DOL for most antibodies is between 2 and 10.[2]
- Storage: Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.

Sample Preparation for dSTORM Imaging of Cellular Structures

This protocol is a general guideline for immunofluorescence staining of fixed cells for dSTORM.

Materials:

- Cells grown on high-precision glass coverslips
- Fixation buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
- Primary antibody specific to the target protein
- Sulfo-Cy5-labeled secondary antibody
- Washing buffer: 0.1% BSA in PBS

Procedure:

- Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with washing buffer for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the sulfo-Cy5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells extensively with washing buffer (3-5 times for 5 minutes each) and then with PBS to remove any unbound antibodies.

- Post-fixation (Optional but Recommended): To further stabilize the sample, post-fix with 4% PFA for 10 minutes.
- Imaging: The sample is now ready for imaging in a dSTORM imaging buffer.

dSTORM Imaging Buffer Preparation

The composition of the imaging buffer is critical for achieving optimal photoswitching of sulfo-Cy5.

Materials:

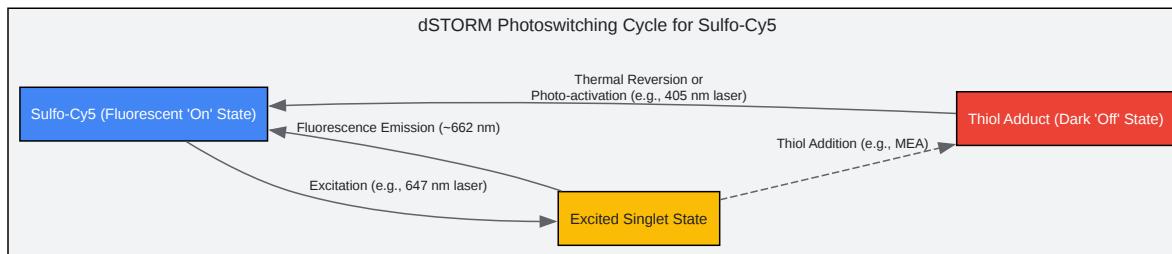
- Tris buffer (50 mM, pH 8.0)
- NaCl (10 mM)
- Glucose (10% w/v)
- Glucose oxidase (from stock solution)
- Catalase (from stock solution)
- β -mercaptoethylamine (MEA) or β -mercaptoethanol (BME)

Procedure (Glox Buffer with MEA):

- Prepare a base buffer containing 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose in water. This can be stored at 4°C.[13]
- Immediately before imaging, prepare the final imaging buffer. For a 1 mL final volume:
 - Start with the base buffer.
 - Add glucose oxidase to a final concentration of 0.5 mg/mL.
 - Add catalase to a final concentration of 40 μ g/mL.
 - Add MEA to a final concentration of 10-100 mM. The optimal concentration can depend on the specific dye and experimental conditions and may require optimization.[9]

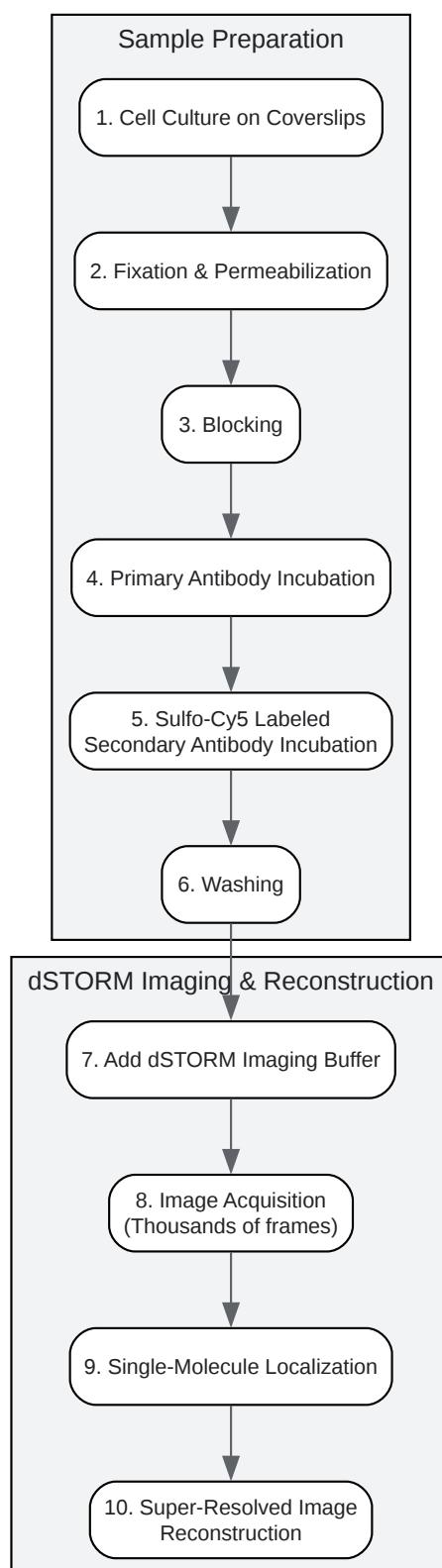
- Mix gently and apply to the sample. The buffer is typically effective for a few hours.

Visualizations



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Caption: Photoswitching mechanism of sulfo-Cy5 in dSTORM microscopy.

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Caption: Experimental workflow for dSTORM imaging of cellular targets.

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